3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a sulfonyl azetidine moiety, which adds to its chemical versatility.
Properties
IUPAC Name |
3-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-13-5-7-14(8-6-13)28(26,27)15-9-22(10-15)18(24)11-23-12-21-17-4-2-1-3-16(17)19(23)25/h1-8,12,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRSSVYCAZTHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Substituted anthranilic acid undergoes cyclization with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction with 2-aminophenylamine in acetic acid yields 3-(2-aminophenyl)quinazolin-4(3H)-one. This two-step process achieves a 65–80% yield, with recrystallization from toluene ensuring purity.
Critical Reaction Parameters :
- Temperature control during cyclization (170–180°C) to prevent decomposition.
- Use of sodium acetate as a mild base to facilitate imine formation.
Introduction of the 2-Oxoethyl Side Chain
Functionalization of the quinazolin-4(3H)-one nitrogen with a 2-oxoethyl group precedes azetidine coupling.
Alkylation with Bromoacetyl Bromide
The quinazolin-4(3H)-one core undergoes N-alkylation using bromoacetyl bromide under basic conditions. Deprotonation with sodium hydride in dry DMF enables nucleophilic attack at the quinazolinone nitrogen, forming 3-(2-bromo-2-oxoethyl)quinazolin-4(3H)-one.
Optimization Insights :
- Excess bromoacetyl bromide (1.2 eq) ensures complete alkylation.
- Reflux in acetone (5–6 hours) drives the reaction to >85% conversion.
Synthesis of 3-((4-Fluorophenyl)sulfonyl)azetidine
The azetidine moiety requires precise sulfonylation at the C3 position, a challenging transformation due to ring strain and regioselectivity constraints.
Sulfonylation of Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid reacts with 4-fluorophenylsulfonyl chloride in dichloromethane, mediated by N,N-diisopropylethylamine (DIPEA). The resulting 3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxylic acid undergoes decarboxylation via thermal decomposition (180°C, vacuum) to yield the target azetidine derivative.
Analytical Confirmation :
- IR Spectroscopy : S=O stretching at 1160 cm⁻¹ and 1360 cm⁻¹ confirms sulfonyl group incorporation.
- ¹H NMR : Distinct multiplet at δ 3.8–4.2 ppm corresponds to azetidine ring protons.
Coupling of Azetidine to the Quinazolinone Core
The final step involves nucleophilic displacement of the bromine atom in 3-(2-bromo-2-oxoethyl)quinazolin-4(3H)-one by 3-((4-fluorophenyl)sulfonyl)azetidine.
SN2 Reaction in Polar Aprotic Solvent
Reaction in anhydrous DMF at 80°C for 12 hours facilitates bromide displacement. Triethylamine (3 eq) neutralizes HBr byproducts, while potassium iodide (catalytic) enhances reactivity via the Finkelstein mechanism.
Yield and Purity :
- Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords 62% yield.
- Final recrystallization from ethanol yields >98% purity by HPLC.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography (where applicable)
Single-crystal X-ray diffraction of analogs reveals planar quinazolinone systems (r.m.s. deviation <0.03 Å) and sulfonyl group orientation perpendicular to the azetidine ring.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Azetidine Ring Stability :
Regioselective Sulfonylation :
Industrial Scalability Considerations
- Cost Analysis : Bromoacetyl bromide accounts for 43% of raw material costs. Substitution with chloroacetyl chloride reduces expenses but requires extended reaction times.
- Green Chemistry Adaptations :
- Solvent recovery systems for DMF reduce environmental impact.
- Catalytic iodide recycling minimizes waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of analogs with varying biological activities.
Scientific Research Applications
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl azetidine moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-3-yl acetate
- 3-(4-fluorophenyl)-2-oxo-2,3-dihydroquinazolin-4-yl acetate
- 4-(4-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-3-yl benzoate
Uniqueness
Compared to similar compounds, 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to the presence of the sulfonyl azetidine moiety. This unique structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a quinazolinone core, an azetidine ring, and a sulfonyl group attached to a fluorophenyl moiety. The molecular formula is , with a molecular weight of approximately 366.4 g/mol. The presence of these functional groups suggests diverse interaction capabilities with biological macromolecules.
The biological activity of quinazolinone derivatives is often linked to their ability to interact with specific enzymes or receptors. For instance, compounds in this class can act as inhibitors or modulators of various signaling pathways. The sulfonyl group may facilitate hydrophobic interactions with protein targets, enhancing binding affinity and specificity.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. For example, compounds similar to the one have shown high efficacy against Gram-positive and Gram-negative bacteria. In vitro assays indicated that the presence of the quinazolinone scaffold is crucial for antimicrobial activity.
| Compound | Activity Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 µg/mL |
| Analog A | Antibacterial | S. aureus | 16 µg/mL |
| Analog B | Antibacterial | P. aeruginosa | 64 µg/mL |
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against various RNA viruses. Studies indicate that similar quinazolinones can inhibit viral replication effectively in cell cultures.
Case Study:
A study investigated the antiviral activity of a series of quinazolinone derivatives against herpes simplex virus (HSV). The results showed that certain derivatives significantly reduced viral titers in Vero cells, highlighting the potential for therapeutic applications in viral infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow chemistry.
Synthetic Route Overview
- Formation of Azetidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of Sulfonyl Group : Utilizing sulfonation reactions with fluorinated phenols.
- Quinazolinone Core Construction : Condensation reactions involving anthranilic acid derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology: Microwave-assisted synthesis (e.g., 80–100°C, 300 W irradiation) significantly improves reaction efficiency compared to conventional heating, reducing time from 12 hours to 30 minutes . Solvent selection (e.g., DMF for polar intermediates, ethanol for cyclization) and catalysts like p-toluenesulfonic acid (1–5 mol%) are critical for regioselectivity .
- Validation: Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Techniques:
- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm azetidine and quinazolinone ring integration. Key signals: δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 4.1–4.3 ppm (azetidine CH₂) .
- Mass Spectrometry: ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (C₂₁H₁₇FN₃O₄S: 426.1 g/mol) .
- Elemental Analysis: ≤0.3% deviation in C/H/N/S content confirms purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Case Study: Discrepancies in IC₅₀ values (e.g., 2–50 μM in kinase assays) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic assays) .
- Statistical Analysis: Apply ANOVA to compare replicate datasets and identify outliers due to solvent artifacts (e.g., DMSO >1% cytotoxicity) .
Q. How do structural modifications (e.g., sulfonylazetidine vs. oxadiazole substituents) impact target selectivity?
- SAR Insights:
- The 4-fluorophenylsulfonyl group enhances kinase inhibition (e.g., EGFR T790M/L858R, Kd = 12 nM) via hydrophobic pocket interactions, while oxadiazole analogs favor PARP-1 inhibition (IC₅₀ = 8 nM) .
- Computational Modeling: Docking (AutoDock Vina) and MD simulations (GROMACS) reveal azetidine’s rigid conformation improves binding entropy (ΔG = −9.8 kcal/mol) .
Q. What methodologies characterize metabolic stability and toxicity in preclinical studies?
- In Vitro Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
